REACTION_CXSMILES
|
[C:1]1([C:7]([O:13]C)=[C:8](OC)OC)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:15](=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.Cl.CO>[Cl-].[Cl-].[Zn+2].[Cl-].OCC[N+](C)(C)C>[OH:13][CH:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[CH2:8][C:15]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:22] |f:4.5.6.7.8|
|
Name
|
phenyl trimethoxy ethylene
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=C(OC)OC)OC
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
ZnCl2 Choline chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Cl-].[Zn+2].[Cl-].OCC[N+](C)(C)C
|
Type
|
CUSTOM
|
Details
|
was stirred mechanically for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |